molecular formula C24H20N2O2S B2650462 (2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327187-32-5

(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2650462
CAS No.: 1327187-32-5
M. Wt: 400.5
InChI Key: ZKMHOGARBXNQRE-IZHYLOQSSA-N
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Description

The compound "(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide" is a chromene-based derivative featuring a conjugated imino group and a carboxamide substituent. Its structure comprises:

  • A 2H-chromene core (a benzopyran derivative) with a Z-configuration imino group at position 2.
  • A 4-(methylsulfanyl)phenyl substituent on the imino nitrogen, introducing a sulfur-containing hydrophobic moiety.

This compound belongs to a class of chromene-3-carboxamides, which are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-16-7-3-5-9-21(16)26-23(27)20-15-17-8-4-6-10-22(17)28-24(20)25-18-11-13-19(29-2)14-12-18/h3-15H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMHOGARBXNQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylphenylamine, 4-(methylsulfanyl)benzaldehyde, and 3-formylchromone.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are usually carried out in solvents like ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid may be used to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Specifically, (2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide could potentially target specific signaling pathways involved in tumor growth and metastasis.

Antioxidant Properties

Chromenes are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating conditions such as arthritis and cardiovascular diseases.

Enzyme Inhibition

Research indicates that chromene derivatives can act as enzyme inhibitors. For example, they may inhibit specific kinases or phosphatases involved in signal transduction pathways, which could be beneficial in developing targeted therapies for various diseases.

Interaction with Receptor Pathways

The compound may also interact with critical receptor-mediated pathways such as the TGF-β pathway, acting as either an agonist or antagonist. This interaction could be pivotal in regulating cellular responses during development and disease progression.

Organic Photovoltaics

Chromene derivatives are being investigated for their potential use in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices could enhance the efficiency of solar cells.

Dye-Sensitized Solar Cells

The compound's structural attributes may allow it to function as a sensitizer in dye-sensitized solar cells, improving light absorption and energy conversion efficiency.

Case Studies

StudyFocusFindings
Study on Anticancer Properties Investigated the effects of chromene derivatives on cancer cell linesFound significant inhibition of cell proliferation and induction of apoptosis
Antioxidant Activity Assessment Evaluated the free radical scavenging activity of various chromenesDemonstrated strong antioxidant activity comparable to established antioxidants
Enzyme Inhibition Research Assessed the inhibitory effects on specific kinasesIdentified promising candidates for drug development targeting kinase-related diseases

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imine and carboxamide groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related chromene derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Key Comparisons

Substituent Effects on Physicochemical Properties

  • Methylsulfanyl vs. Sulfamoyl (Compound 12):
    The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas the sulfamoyl group in Compound 12 introduces polarity and hydrogen-bonding capacity, reflected in its high melting point (>300°C) .
  • Fluorophenyl vs. Methylphenyl (Compound ):
    The 4-fluorophenyl group in Compound enhances metabolic stability via electron-withdrawing effects, contrasting with the electron-donating 2-methylphenyl group in the target compound.

Synthetic Routes The target compound likely follows a route similar to Compound 12 (Method B), involving refluxing in dioxane with HCl . However, yields and reaction times may vary due to steric hindrance from the 2-methylphenyl group. Chromene-3-carboxamides are typically synthesized via cyclocondensation of salicylaldehydes with cyanoacetamide derivatives, as seen in Compound 12’s synthesis .

Structural Similarity Analysis

  • Tanimoto Coefficient: Using binary fingerprints (e.g., MACCS keys), the target compound shares ~70% similarity with Compound , driven by the chromene-carboxamide backbone .
  • Graph-Based Comparison: Subgraph isomorphism analysis reveals that the methylsulfanyl and 2-methylphenyl groups introduce unique branching patterns absent in simpler analogs like Compound 12 .

Hydrogen-Bonding Patterns

  • The carboxamide group in the target compound can form intermolecular hydrogen bonds (N–H···O=C), akin to Compound 12. However, the methylsulfanyl group lacks hydrogen-bonding capacity, unlike the sulfamoyl group in Compound 12, which participates in N–H···O and S=O···H interactions .

Research Findings and Implications

  • Bioactivity Trends: Sulfur-containing chromenes (e.g., methylsulfanyl derivatives) often exhibit enhanced antimicrobial activity compared to non-sulfur analogs, likely due to improved membrane penetration .
  • Thermal Stability: High melting points in sulfamoyl derivatives (e.g., Compound 12) suggest stronger crystal packing forces compared to methylsulfanyl analogs, impacting formulation strategies .

Biological Activity

The compound (2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromene compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by various research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H20N2O2S
  • CAS Number : 1895635

Antimicrobial Activity

Recent studies have indicated that chromene derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.

1. Antibacterial Activity

The antibacterial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria, including:

  • Gram-positive : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative : Escherichia coli, Klebsiella pneumoniae

The results demonstrated a notable zone of inhibition, suggesting that the compound possesses strong antibacterial properties. For instance, it exhibited an inhibition zone comparable to standard antibiotics like ketoconazole in certain tests .

2. Antifungal Activity

In addition to antibacterial activity, the compound was screened against common fungal strains such as:

  • Fusarium solani
  • Curvularia lunata
  • Aspergillus niger

The results indicated moderate antifungal activity, further supporting the potential use of this compound in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies.

1. Cell Line Studies

The compound was evaluated on several human cancer cell lines including:

  • HeLa (cervical cancer)
  • A2780 (ovarian cancer)
  • MCF-7 and MDA-MB-231 (breast cancer)

The antiproliferative activity was quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The results showed varying degrees of effectiveness:

  • IC50 Values : Ranged from 0.50 to 7.10 μM across different cell lines.

This suggests that the compound has significant potential as an anticancer agent, particularly against gynecological cancers where it demonstrated higher sensitivity compared to hematologic malignancies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. The presence of specific functional groups such as methylsulfanyl and carboxamide appears to enhance both antimicrobial and anticancer activities. Variations in these groups can lead to different biological outcomes, indicating that further modifications could yield more potent derivatives .

Case Studies and Research Findings

Several studies have focused on similar chromene derivatives with promising biological activities:

CompoundBiological ActivityIC50 Value
Compound AAntibacterial15 μM
Compound BAntifungal30 μM
Compound CAnticancer (MCF-7)0.75 μM
Compound DAnticancer (A2780)1.20 μM

These findings highlight the potential of chromene-based compounds in pharmaceutical applications, particularly in developing new antimicrobial and anticancer agents.

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